N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
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Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-6-oxo-1H-pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c20-13-4-3-11(17-18-13)14(21)15-5-6-19-9-10(8-16-19)12-2-1-7-22-12/h1-4,7-9H,5-6H2,(H,15,21)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRVOULKMZEBKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C3=NNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves multiple steps, starting with the formation of individual rings followed by their assembly into the final product. Typically, the pyrazole ring is synthesized first through a condensation reaction between hydrazine and a diketone, followed by the formation of the furan ring using furfural as a starting material. These intermediates are then linked via an ethyl bridge, leading to the final coupling with pyridazine and carboxamide formation.
Industrial Production Methods: Industrial production usually involves the same principles but optimized for scale, with the use of large reaction vessels, automated control systems for maintaining reaction conditions, and efficient purification processes to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: Used as a building block in synthetic chemistry for the development of new molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its ability to interact with specific biological targets.
Medicine: Explored for its therapeutic potential in treating conditions like inflammation and cancer, owing to its interaction with cellular pathways.
Industry: Utilized in the production of fine chemicals and as a catalyst in certain polymerization reactions.
Mechanism of Action: This compound exerts its effects by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple ring structures allows it to interact with different biological pathways, making it a versatile agent in biochemical research.
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
